6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine
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Overview
Description
6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C15H19N5. It is a derivative of pyrimidine and piperazine, featuring a benzyl group attached to the piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with 1-benzylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine has several scientific research applications, including:
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-(2-(6-Amino-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)ethyl)piperazin-1-yl)pyrimidin-2-amine
- N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine
Uniqueness
6-(4-Benzylpiperazin-1-yl)pyrimidin-4-amine is unique due to its specific structural features, such as the presence of both a benzyl group and a piperazine ring attached to the pyrimidine core.
Properties
Molecular Formula |
C15H19N5 |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
6-(4-benzylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H19N5/c16-14-10-15(18-12-17-14)20-8-6-19(7-9-20)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H2,16,17,18) |
InChI Key |
YKFGKRIQWYBHHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)N |
Origin of Product |
United States |
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